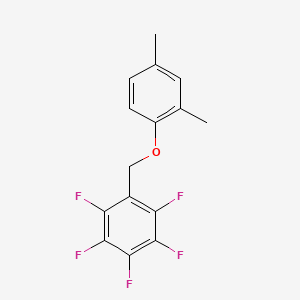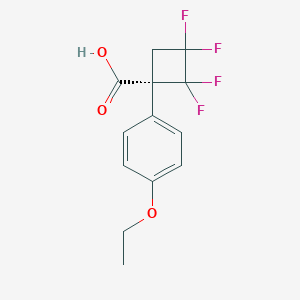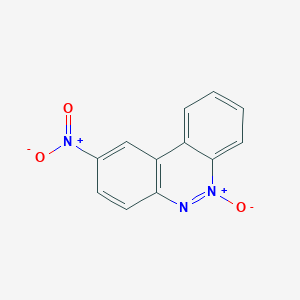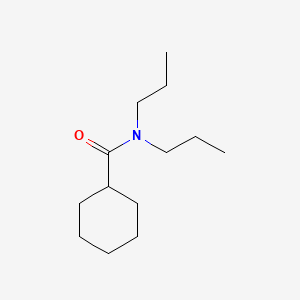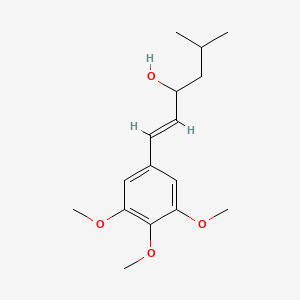![molecular formula C15H16N4O6 B14463519 N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine CAS No. 66163-95-9](/img/structure/B14463519.png)
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is a complex organic compound that features a histidine backbone with an acetyl group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine typically involves multiple steps, starting with the protection of the histidine amino group, followed by the introduction of the nitrophenyl group through a nitration reaction. The acetylation of the histidine residue is then performed to yield the final product. Common reagents used in these reactions include acetic anhydride for acetylation and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the histidine backbone can interact with proteins, potentially inhibiting their function or altering their activity. The acetyl group may also play a role in modulating the compound’s bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-histidine: Lacks the nitrophenyl group, making it less reactive in redox reactions.
3-Nitro-L-histidine: Similar structure but without the acetyl group, affecting its stability and bioavailability.
N-Acetyl-3-[(2-hydroxyphenyl)methyl]-L-histidine: Similar but without the nitro group, altering its chemical reactivity.
Uniqueness
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66163-95-9 |
|---|---|
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[3-[(2-hydroxy-5-nitrophenyl)methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-9(20)17-13(15(22)23)5-12-6-16-8-18(12)7-10-4-11(19(24)25)2-3-14(10)21/h2-4,6,8,13,21H,5,7H2,1H3,(H,17,20)(H,22,23)/t13-/m0/s1 |
InChI Key |
BAUIOCQCSAPAQK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





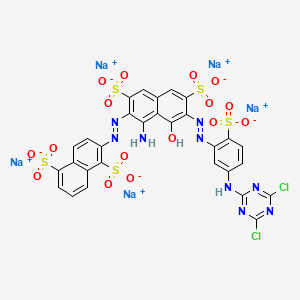
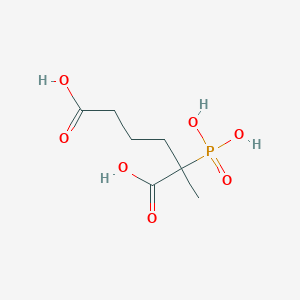
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


